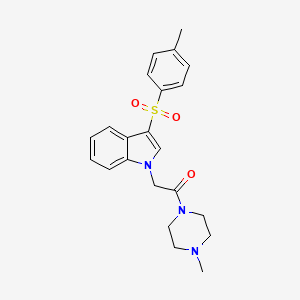

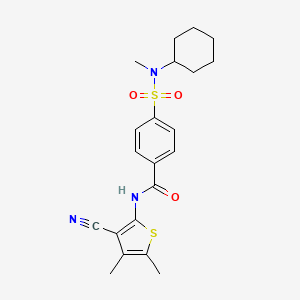

![molecular formula C14H13N3O5S B2874788 6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 317329-41-2](/img/structure/B2874788.png)

6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Sulfonylation and Chemical Synthesis

A study on copper-mediated ortho C-H sulfonylation of benzoic acid derivatives showcased the utility of sulfonylation reactions for synthesizing various aryl sulfones with excellent regioselectivity, using an 8-aminoquinoline moiety as a directing group (Liu et al., 2015). Similarly, the synthesis and reactions of esters related to cyano and sulfonyl functional groups have been reported, indicating the potential for creating diverse chemical structures through strategic functional group manipulation (Smirnova & Gavrilov, 1996).

Antibacterial Applications

Research into quinoline derivatives has highlighted their significance in developing antibacterial agents. For instance, studies have synthesized substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, revealing potent antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990). These findings suggest the potential for chemical compounds with similar structures to be explored for antibacterial properties.

Catalytic and Synthetic Applications

The introduction of novel catalysts for promoting the synthesis of polyhydroquinoline derivatives underlines the importance of innovative approaches in chemical synthesis. A study utilized a new N-sulfonated Brönsted acidic catalyst for the efficient promotion of hexahydroquinolines synthesis, showcasing the potential of sulfonate-related compounds in catalysis (Goli-Jolodar et al., 2016).

Solubility and Optical Properties

The achievement of enhanced solubility and improved optical properties in molecular complexes based on a sulfonate-pyridinium supramolecular synthon presents an interesting aspect of research. This study demonstrates the potential for manipulating solubility and optical behavior through the strategic use of functional groups (Ahmad et al., 2020).

特性

IUPAC Name |

6-[2-cyanoethyl(methyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c1-17(6-2-5-15)23(21,22)9-3-4-12-10(7-9)13(18)11(8-16-12)14(19)20/h3-4,7-8H,2,6H2,1H3,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGJRSHQDPFPMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

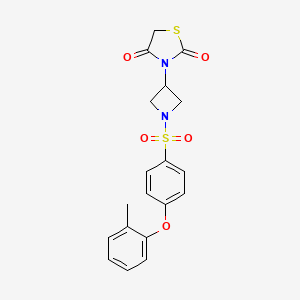

![2-[(3-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2874710.png)

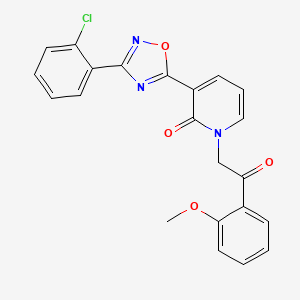

![3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide](/img/structure/B2874717.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874719.png)

![1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2874721.png)

![N-(benzo[d]thiazol-2-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2874726.png)

![2-[(2-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2874727.png)

![[(3-benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2874728.png)